1-(5-Bromobenzofuran-7-yl)ethanone
Description
Properties
Molecular Formula |
C10H7BrO2 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
1-(5-bromo-1-benzofuran-7-yl)ethanone |
InChI |
InChI=1S/C10H7BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h2-5H,1H3 |
InChI Key |
LWAAJNDHHWIIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)Br)C=CO2 |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzofuran Derivatives
A common and effective method to prepare 5-bromobenzofuran derivatives involves electrophilic bromination using bromine (Br2) in acidic media such as acetic acid. The procedure is as follows:
- Dissolve the substituted benzofuran (e.g., 1-(benzofuran-7-yl)ethanone) in acetic acid.
- Add a solution of bromine in acetic acid dropwise under stirring at room temperature.
- Stir the reaction mixture for 45–75 minutes, monitoring progress by thin-layer chromatography (TLC).
- Quench the reaction by pouring into crushed ice to precipitate the brominated product.
- Collect the solid by filtration and purify by recrystallization from ethanol.
This method yields 5-bromobenzofuran derivatives with good regioselectivity and moderate to high yields (typically 70–80%).
Suzuki Coupling for Functionalization
For more complex derivatives or to introduce additional substituents, Suzuki coupling reactions are employed:
- Prepare 5-bromobenzofuran intermediates via bromination.
- React these intermediates with aryl or alkyl boronic acids or pinacol boronates in the presence of palladium catalysts such as PdCl2(dppf)·CH2Cl2.
- Use bases like potassium phosphate (K3PO4) and phase transfer catalysts (e.g., tetrabutylammonium bromide) in solvents such as acetonitrile.
- Heat under reflux under nitrogen atmosphere for 2 hours.
- Work up by extraction, washing, drying, and purification by silica gel chromatography.
This method allows for the synthesis of a variety of substituted benzofuran derivatives, including those bearing ethanone groups, with yields around 20–80% depending on the substrate and conditions.
Hydrolysis and Curtius Rearrangement for Intermediate Preparation
In some synthetic routes, ester intermediates of bromobenzofuran derivatives are hydrolyzed to carboxylic acids, which can then be converted to amines or other functional groups via Curtius rearrangement:
- Hydrolyze ethyl or methyl esters of bromobenzofuran carboxylates using aqueous sodium hydroxide or potassium hydroxide in THF/methanol at room temperature for 30–48 hours.
- Acidify the reaction mixture and extract the acid product.
- Convert the acid to an acyl azide using diphenylphosphoryl azide (DPPA) in tert-butanol under reflux.
- Rearrangement leads to isocyanate intermediates, which can be further transformed.
This sequence is useful for preparing amino-substituted benzofuran derivatives, which can be precursors to ethanone derivatives.
Alternative Bromination Using N-Bromosuccinimide (NBS)
Though less commonly reported for this specific compound, NBS can be used as a milder brominating agent to selectively brominate benzofuran rings under controlled conditions, often in solvents like DMF or acetic acid, at room temperature or slightly elevated temperatures. This method offers better control over mono-bromination and reduces over-bromination risks.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | Br2 in AcOH | Acetic acid | Room temperature | 45–75 min | 70–80 | Dropwise addition, TLC monitoring |
| Suzuki Coupling | PdCl2(dppf)·CH2Cl2, K3PO4, TBAB | MeCN | Reflux, N2 | 2 h | 20–80 | Purification by silica gel chromatography |
| Ester Hydrolysis | NaOH or KOH aqueous | THF/MeOH | Room temperature | 30–48 h | 90+ | Acidification and extraction |
| Curtius Rearrangement | DPPA, Et3N | t-BuOH | Reflux | 6 h | 80+ | Followed by purification |
Analytical and Characterization Data
- NMR Spectroscopy: Proton NMR (1H-NMR) confirms the substitution pattern with characteristic aromatic signals and methyl ketone peaks.
- Melting Point: Typically in the range of 70–75 °C for purified 5-bromobenzofuran ethanone derivatives.
- Mass Spectrometry: Confirms molecular weight consistent with brominated benzofuran ethanone.
- Chromatography: TLC and column chromatography are used for monitoring and purification.
Research Findings and Considerations
- The regioselectivity of bromination is influenced by the electronic nature of substituents on the benzofuran ring; the 5-position is favored due to resonance stabilization.
- Suzuki coupling provides a versatile platform for further functionalization, enabling the synthesis of diverse derivatives for biological evaluation.
- Hydrolysis and Curtius rearrangement steps are valuable for introducing amino functionalities, which can be further modified to ethanone derivatives.
- Industrial scale synthesis may employ continuous flow reactors and optimized catalytic systems to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromobenzofuran-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-(5-Bromobenzofuran-7-yl)ethanone can be achieved through various methods, including microwave-assisted reactions and traditional heating methods. The compound can serve as a precursor for synthesizing more complex derivatives, which exhibit enhanced biological activity.
Synthesis Methodologies
- Microwave-Assisted Synthesis : This method has been shown to improve yield and reduce reaction times significantly.
- Conventional Heating : While effective, this method typically requires longer reaction times compared to microwave techniques.
Pharmaceutical Applications
This compound is utilized in the pharmaceutical industry primarily due to its structural features that allow it to act as an intermediate in the synthesis of various bioactive compounds.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of benzofuran, including those derived from this compound, exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have been tested against human ovarian cancer cell lines, showing promising results in inhibiting cell proliferation.
The compound has been investigated for various biological activities beyond anticancer effects, including antibacterial and anti-inflammatory properties.
Antibacterial Activity
Studies have shown that certain derivatives possess strong antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC μg/mL) |
|---|---|---|
| D | Staphylococcus aureus | 12.5 |
| E | Escherichia coli | 15.0 |
Applications in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of other complex organic molecules, particularly in the development of new agrochemicals and pharmaceuticals.
Agrochemical Development
The compound is being explored for its potential use in developing new agrochemicals that target specific pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 1-(5-Bromobenzofuran-7-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ethanone group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 1-(5-Bromobenzofuran-2-yl)ethanone
A key positional isomer, 1-(5-bromobenzofuran-2-yl)ethanone (), shares the bromine at position 5 but places the acetyl group at position 2. Key differences include:
In contrast, the 7-acetyl substitution in the target compound may alter steric interactions and dipole moments, affecting solubility and reactivity .
Alkoxy-Substituted Benzofurans: Antiviral Derivatives
highlights benzofuran derivatives with alkoxy chains at position 7, such as 1-(7-dodecyloxy-2-benzofuranyl)ethanone (3c) and 1-(7-tridecyloxy-2-benzofuranyl)ethanone (3d). These compounds exhibited antiviral activity against respiratory syncytial virus (RSV) in HeLa cells. Key comparisons:
However, the acetyl group’s hydrogen-bonding capability could improve target binding compared to hydrophobic alkoxy chains .
Methyl- and Methoxy-Substituted Analogs
and describe derivatives with methyl or methoxy groups at position 7:
- 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one (HR305279) : Features a methyl group (C7) and branched ketone (C2).
- 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethanone: Includes a methoxy group (C7).
| Property | Target Compound | HR305279 (Methyl Derivative) | Methoxy Analog |
|---|---|---|---|
| Substitution | COCH3 (C7) | CH3 (C7), branched ketone (C2) | OCH3 (C7), COCH3 (C2) |
| Steric Effects | Moderate | High (branched chain) | Moderate |
| Electronic Effects | Electron-withdrawing (COCH3) | Electron-donating (CH3) | Electron-donating (OCH3) |
In contrast, the acetyl group in the target compound may favor electrophilic interactions in biological systems .
Q & A
Basic Research Question
- FT-IR : Key peaks include C=O stretch at ~1710 cm⁻¹ (ketone), C-Br at ~864 cm⁻¹, and aromatic C=C at ~1590 cm⁻¹ .
- NMR : ¹H NMR (DMSO-d₆) shows a singlet for the acetyl CH₃ at δ 2.65 ppm and aromatic protons at δ 7.41–7.77 ppm. ¹³C NMR confirms the ketone carbon at ~195 ppm .
- X-ray crystallography : Resolves spatial arrangement; the benzofuran ring adopts a planar conformation with a dihedral angle of 1.2° between the ketone and bromine-substituted benzene ring .
How does the bromine substituent at the 5-position influence the compound’s biological activity compared to other halogenated analogs?
Advanced Research Question
The 5-bromo group enhances electrophilicity and steric bulk, improving binding to hydrophobic enzyme pockets. Comparative studies with chloro or methyl analogs show that bromine increases antifungal potency (e.g., 2-fold higher activity against Candida albicans than the chloro derivative) due to stronger halogen bonding . Computational docking (e.g., AutoDock Vina) reveals that the bromine atom forms van der Waals interactions with residues like Leu300 in cytochrome P450 enzymes, critical for inhibition .
What computational strategies are recommended to evaluate the binding efficacy and ADMET properties of this compound?
Advanced Research Question
- Molecular docking : Use PyRx or Discovery Studio to simulate interactions with target proteins (e.g., CYP450 or kinases). Prioritize binding poses with ΔG < -8 kcal/mol and hydrogen bonds <2.0 Å .
- ADMET prediction : SWISS ADME predicts zero Lipinski rule violations (MW < 500, logP <5), suggesting oral bioavailability. Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II, which flags cytochrome inhibition potential .
- MD simulations : GROMACS or AMBER validate docking stability over 100 ns trajectories, analyzing RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Advanced Research Question
Discrepancies often arise from assay conditions (e.g., solvent polarity, cell line variability). Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1% v/v) .
- Dose-response validation : EC₅₀/IC₅₀ values should be replicated in triplicate with p <0.05 significance .
- Structural verification : Confirm compound purity via HPLC (>98%) and LC-MS to rule out degradation .
What role does the benzofuran core play in the compound’s pharmacokinetic profile?
Advanced Research Question
The benzofuran moiety enhances metabolic stability by resisting oxidative degradation in liver microsomes. In vitro assays (human microsomes, NADPH cofactor) show a half-life >60 minutes, attributed to reduced CYP3A4-mediated oxidation compared to furan derivatives . LogD (2.1 at pH 7.4) suggests moderate blood-brain barrier penetration, making it suitable for CNS-targeted drug development .
How can crystallographic data guide the design of derivatives with improved activity?
Advanced Research Question
X-ray structures (e.g., CCDC 873589) reveal critical intermolecular interactions:
- The ketone oxygen forms hydrogen bonds with water molecules (2.8 Å), suggesting solubility optimization via polar substituents .
- Bromine’s van der Waals radius (1.85 Å) fits hydrophobic enzyme pockets, guiding halogen substitution at the 5-position for enhanced target affinity .
- Derivative design: Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to stabilize the aromatic ring and improve π-π stacking with tyrosine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
